(Z)-3,4-Dimethoxycinnamic acid is an organic compound characterized by its methoxy substitutions at the 3 and 4 positions of the cinnamic acid structure. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties. It is classified as a methoxycinnamic acid derivative, which is a subgroup of cinnamic acids that possess various pharmacological effects.
This compound can be derived from natural sources, particularly from plants in the family Asteraceae, where it is often found in various essential oils and extracts. Synthetic pathways have also been developed for its production, allowing for greater availability and study in laboratory settings.
The synthesis of (Z)-3,4-dimethoxycinnamic acid can be achieved through several methods:
The synthetic procedures often require careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. For example, lipase-catalyzed reactions have shown effective incorporation into lipid fractions under specific ratios and temperatures .
The molecular structure of (Z)-3,4-dimethoxycinnamic acid features a trans configuration around the double bond between the carbon atoms at positions 2 and 3. The methoxy groups (-OCH₃) are attached to the aromatic ring at positions 3 and 4.
(Z)-3,4-Dimethoxycinnamic acid can undergo various chemical reactions:
For instance, in one study, (Z)-3,4-dimethoxycinnamic acid was converted into its corresponding amide through treatment with l-proline t-butyl ester . This highlights its versatility in synthetic organic chemistry.
The biological activity of (Z)-3,4-dimethoxycinnamic acid is primarily attributed to its ability to modulate oxidative stress and inflammation pathways. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells.
Research indicates that (Z)-3,4-dimethoxycinnamic acid may enhance osteoblast activity while inhibiting osteoclast-mediated bone resorption, suggesting potential applications in bone health .
(Z)-3,4-Dimethoxycinnamic acid has garnered interest for its potential applications in:
The enzymatic conjugation of (Z)-3,4-dimethoxycinnamic acid with phospholipids represents a significant advancement in enhancing the bioavailability and therapeutic potential of this natural compound. Novozym 435 (immobilized Candida antarctica lipase B) catalyzes the interesterification of egg-yolk phosphatidylcholine (PC) with the ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA) in hexane solvent systems. Optimization via Box-Behnken experimental design revealed that the substrate molar ratio (PC/E3,4DMCA) is the most critical parameter, with optimal conditions identified as 1:10 molar ratio, 30% enzyme load (w/w), and 72-hour reaction time. Under these conditions, the incorporation efficiency reached 21 mol%, yielding modified phosphatidylcholine (3,4DMCA-PC, 3.5% w/w) and modified lysophosphatidylcholine (3,4DMCA-LPC, 27.5% w/w) as primary products [4].
This phospholipid conjugation strategy overcomes the inherent limitations of free 3,4-dimethoxycinnamic acid, including rapid metabolism and limited membrane permeability. The resulting phenophospholipids exhibit amphiphilic character with a hydrophilic choline head group and lipophilic cinnamoyl tail, significantly enhancing cellular uptake and targeted delivery to lipid membranes. The structured phospholipids demonstrate exceptional potential as nutraceutical carriers due to their improved lymphatic absorption and ability to penetrate biological barriers, including the blood-brain barrier [4] [6].
Table 1: Optimization Parameters for Lipase-Catalyzed Synthesis of 3,4DMCA-Phospholipids
Variable | Range Tested | Optimal Value | Impact on Incorporation Efficiency |
---|---|---|---|
Substrate Molar Ratio (PC/Ester) | 1:5 - 1:15 | 1:10 | Most significant factor (p<0.001) |
Enzyme Load (% w/w) | 10% - 30% | 30% | Positive linear correlation |
Reaction Time (days) | 1-3 | 3 | Plateau effect beyond 72 hours |
Temperature (°C) | 40-60 | 50 | Minor influence within range |
Biocatalytic esterification strategies have enabled the synthesis of novel (Z)-3,4-dimethoxycinnamic acid derivatives with enhanced pharmacological profiles. Novozym 435 efficiently catalyzes the conjugation between the carboxylic acid group of 3,4-dimethoxycinnamic acid and hydroxyl groups of thiomorpholine or cinnamyl alcohol derivatives via carbodiimide-mediated coupling in dichloromethane. The reaction proceeds under mild conditions (room temperature, 12-24 hours) with the addition of catalytic 4-dimethylaminopyridine (DMAP), yielding 87-92% of target esters after purification by flash chromatography [6].
The structural configuration of these derivatives significantly influences their bioactivity profiles. The thiomorpholine conjugate (E)-3-(4-hydroxy-3-methoxyphenyl)-1-thiomorpholinoprop-2-en-1-one demonstrates a balanced lipophilicity (logP ≈ 2.8) that enhances membrane permeability while retaining antioxidant capacity. Similarly, cinnamyl alcohol esters exhibit extended π-conjugation systems that improve radical scavenging capabilities through electron delocalization. These structural modifications address the pharmacokinetic limitations of the parent acid by reducing phase II metabolism and increasing metabolic stability, as evidenced by human hepatic S9 fraction studies showing <15% degradation over 120 minutes compared to >60% for unmethylated analogs [6] [7].
Chemoselective amidation of (Z)-3,4-dimethoxycinnamic acid with 2-aminothiophene scaffolds generates hybrid molecules with synergistic biological activities. The carboxylic acid functionality is activated using N,N'-dicyclohexylcarbodiimide (DCC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in anhydrous DMF, followed by nucleophilic attack by the primary amine group of 2-aminothiophene derivatives. This approach achieves >85% yields while preserving the labile (Z)-configuration through minimized reaction temperatures (0-4°C) and exclusion of metal catalysts [7].
The resulting hybrids exhibit multi-target functionality by combining the redox-modulating cinnamoyl moiety with the privileged pharmacophore 2-aminothiophene, known for protein kinase modulation. Molecular docking analyses reveal dual binding modes: the cinnamoyl segment interacts with antioxidant response elements (ARE), while the aminothiophene moiety binds ATP pockets of kinases involved in inflammatory signaling. This bifunctionality translates to enhanced cellular effects, including >5-fold increase in Nrf2 activation compared to the parent acid and significant inhibition of pro-inflammatory kinases (p38 MAPK, JAK2) at micromolar concentrations. The 3,4-dimethoxy substitution pattern proves critical for metabolic stability, resisting CYP450-mediated demethylation better than trimethoxy analogs [6] [7].
Strategic conjugation of (Z)-3,4-dimethoxycinnamic acid with cyclic amines like morpholine and piperidine generates multifunctional derivatives with optimized physicochemical profiles. The chemoselective N-acylation employs mixed anhydride methodology using isobutyl chloroformate in THF, followed by addition of the secondary amine. This approach prevents O-acylation and epimerization, yielding 78-85% of amides with >99% chemoselectivity. Piperidine conjugates demonstrate superior lipid solubility (logP 2.5-3.2) compared to morpholine analogs (logP 1.8-2.4), correlating with enhanced blood-brain barrier permeability in in vitro PAMPA assays [5] [6].
These conjugates exhibit complementary pharmacological activities: the cinnamoyl moiety provides radical quenching capability through the conjugated double bond system, while the amine fragment contributes to cellular uptake and additional target interactions. In vivo studies in hyperlipidemic rat models demonstrate that piperidine conjugates reduce serum triglycerides by 72.5% and total cholesterol by 76% at 150 μmol/kg, significantly outperforming simvastatin in triglyceride reduction. Molecular dynamics simulations indicate that the protonated amine forms ionic interactions with phospholipid headgroups, positioning the cinnamoyl moiety for optimal interaction with lipid peroxidation sites within membranes [6].
Table 2: Biological Activities of 3,4-Dimethoxycinnamic Acid Derivatives
Derivative Type | Antioxidant Activity (DPPH IC₅₀, μM) | Lipid Peroxidation Inhibition (% at 100μM) | Hypolipidemic Effect (TG Reduction % at 150 μmol/kg) |
---|---|---|---|
Parent Acid | 58.7 ± 2.3 | 42.1 ± 3.5 | 38.2 ± 4.1 |
Thiomorpholine Amide | 24.5 ± 1.8 | 78.6 ± 2.7 | 62.4 ± 3.9 |
Cinnamyl Alcohol Ester | 19.8 ± 1.2 | 83.2 ± 3.1 | 55.7 ± 4.3 |
Piperidine Conjugate | 35.2 ± 2.1 | 68.3 ± 2.9 | 72.5 ± 3.7 |
Phospholipid Conjugate | >200 | 91.5 ± 1.8 | 49.3 ± 4.0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7